REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.[CH:10]([CH:12]=O)=O>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]=[CH:12][CH:10]=[N:9]2
|
Name
|
|
Quantity
|
2.01 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=CC1)N)N
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Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a round bottom flask under nitrogen was combined
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Type
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CONCENTRATION
|
Details
|
Upon arrival the reaction was concentrated to dryness on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography on silica gel using 5-10% ethyl acetate in dichloromethane as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2N=CC=NC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |